



Core Optical Properties: Vibration-Induced Emission (VIE)

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Compound of Interest		
Compound Name:	Ндарр	
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N,N'-disubstituted-dihydribenzo[a,c]phenazines possess a unique saddle-shaped, bent geometry in their ground state. Upon photoexcitation, these molecules can undergo a structural planarization, leading to an excited state with a more planar conformation. This dynamic process gives rise to two distinct emissive states: a high-energy emission from the locally excited (LE) or bent state, and a low-energy emission from the planarized, intramolecular charge transfer (ICT) state. This phenomenon is termed Vibration-Induced Emission (VIE).[1][2]

The dual fluorescence is highly sensitive to the molecule's environment. In constrained environments, such as in a rigid solid matrix or highly viscous solvents, the planarization process is hindered, and the emission is dominated by the shorter-wavelength fluorescence from the bent conformation.[5][6] Conversely, in environments that allow for conformational freedom, the longer-wavelength emission from the planarized state is more prominent.[5][6] This unique characteristic leads to a large Stokes shift, which is the difference between the absorption and emission maxima.[2][7]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of N,N'-disubstituted-dihydribenzo[a,c]phenazine derivatives, illustrating the influence of substitution and environment on their optical properties.



Compo und	Solvent/ State	Absorpt ion Max (λ_abs, nm)	Emissio n Max (λ_em, nm)	Stokes Shift (cm ⁻¹)	Fluores cence Quantu m Yield (Φ_F)	Fluores cence Lifetime (τ, ns)	Referen ce
DPAC	Dichloro methane	~352	584 (orange)	-	-	-	[5]
DPAC-Py	THF	-	~610 (red)	-	-	-	[8]
DPAC- PyPF ₆	THF	~409	Weak emission	-	-	-	[8]
DPAC-D- Py	THF	~367	-	-	-	-	[8]
DPAC-D- PyPF ₆	THF	~450	-	-	-	-	[8]
D-6 (DPAC- crown ether)	Dichloro methane	~352	584 (orange)	-	-	-	[5]
D-6 + G5 (guest)	Dichloro methane	-	470 (blue) & 584 (orange)	-	-	-	[5]

DPAC: 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine. The other compound names are derivatives as described in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the optical properties of these dynamic fluorophores.



Synthesis of N,N'-disubstituted-dihydribenzo[a,c]phenazines

A general synthetic route involves a multi-step process. For instance, the synthesis of a DPAC-containing crown ether macrocycle (D-6) was achieved in three steps starting from N,N'-diphenyl dihydrodibenzo[a,c]phenazine. The final step involved a Williamson etherification reaction.[5] The synthesis of acylhydrazone derivatives of phenazine involves the condensation of phenazine-1-carboxylic acid hydrazide with an appropriate aldehyde.[9]

General Characterization: The chemical structures of the synthesized compounds are typically confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][8][9]

Photophysical Measurements

Steady-State Absorption and Emission Spectroscopy:

- Prepare solutions of the compound of interest in the desired solvent at a specific concentration (e.g., $10 \mu M$).[8]
- Record UV-Vis absorption spectra using a spectrophotometer.
- Record fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.[5][10]
- To study solvatochromic effects, repeat the measurements in a range of solvents with varying polarities.[8]

Fluorescence Quantum Yield (Φ F) Determination:

- The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).
- Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.



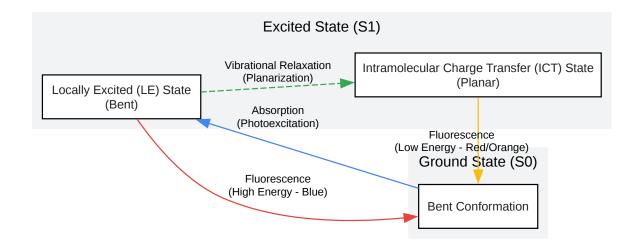
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurements:

- Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).[10]
- The sample is excited with a pulsed light source (e.g., a picosecond laser diode or a nitrogen laser).
- The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly to build up a histogram of decay times.
- The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Visualizations

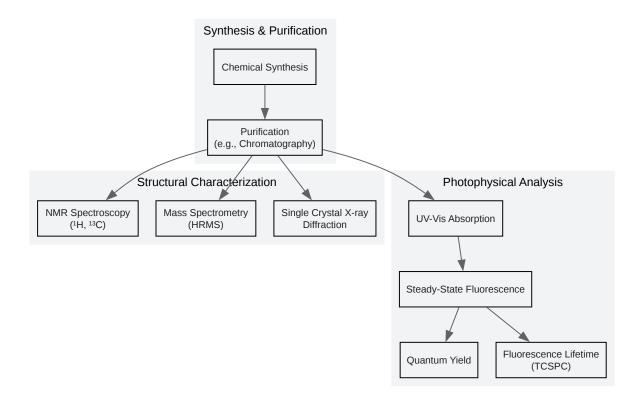
The following diagrams illustrate key concepts and workflows related to the optical properties of N,N'-disubstituted-dihydribenzo[a,c]phenazines.



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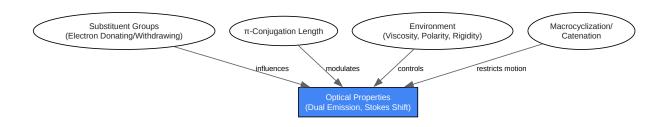


Caption: The Vibration-Induced Emission (VIE) mechanism in N,N'-disubstituted-dihydribenzo[a,c]phenazines.



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Caption: Experimental workflow for the synthesis and characterization of the optical properties.





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Caption: Factors influencing the optical properties of N,N'-disubstituted-dihydribenzo[a,c]phenazines.

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